molecular formula C10H10ClIO3 B8277628 Ethyl 3-chloro-4-iodo-5-methoxybenzoate

Ethyl 3-chloro-4-iodo-5-methoxybenzoate

Cat. No.: B8277628
M. Wt: 340.54 g/mol
InChI Key: WLVFVZGXTSAUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-4-iodo-5-methoxybenzoate is a polysubstituted benzoic acid ester featuring chlorine (Cl), iodine (I), and methoxy (OCH₃) groups at the 3-, 4-, and 5-positions of the benzene ring, respectively. This compound’s structural complexity arises from the combination of electron-withdrawing halogens (Cl, I) and an electron-donating methoxy group, which collectively influence its electronic, steric, and reactivity profiles.

Properties

Molecular Formula

C10H10ClIO3

Molecular Weight

340.54 g/mol

IUPAC Name

ethyl 3-chloro-4-iodo-5-methoxybenzoate

InChI

InChI=1S/C10H10ClIO3/c1-3-15-10(13)6-4-7(11)9(12)8(5-6)14-2/h4-5H,3H2,1-2H3

InChI Key

WLVFVZGXTSAUSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)I)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects

The positions and types of substituents critically distinguish Ethyl 3-chloro-4-iodo-5-methoxybenzoate from related ethyl benzoates:

  • Ethyl 4-iodobenzoate (Entry 23, ) :

    • Substituents: Single iodine at the 4-position.
    • Key Differences: Lacking the 3-Cl and 5-OCH₃ groups, this simpler derivative exhibits reduced steric hindrance and electronic modulation. Its reactivity is dominated by the iodine atom, which may participate in halogen-bonding or coupling reactions.
  • Ethyl 4-ethoxy-3-iodobenzoate (Entry 12, ) : Substituents: Iodine at 3-position, ethoxy (OEt) at 4-position. Key Differences: The ethoxy group at the 4-position introduces stronger electron-donating effects compared to iodine.
  • Ethyl 3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoate () :

    • Substituents: 3-Cl, 4-(4-chlorobenzyloxy), 5-OEt.
    • Key Differences: The bulky 4-(4-chlorobenzyloxy) group increases steric hindrance, likely reducing solubility in polar solvents. The 5-ethoxy group (vs. methoxy in the target compound) may slightly enhance lipophilicity.

Physical and Chemical Properties

While explicit data (e.g., melting points, solubility) for this compound are absent in the evidence, inferences can be made:

  • Molecular Weight : Estimated to be higher than simpler analogs (e.g., Ethyl 4-iodobenzoate, MW ≈ 276.05 g/mol) due to additional Cl and OCH₃ groups.
  • Solubility: Likely low in water due to the nonpolar iodine and ethyl ester groups. Comparatively, Ethyl 4-ethoxy-3-iodobenzoate (Entry 12) may exhibit marginally better solubility in organic solvents due to its ethoxy group.

Data Tables

Compound Name Substituents (Positions) Key Features Reference
This compound 3-Cl, 4-I, 5-OCH₃ High potential for cross-coupling; steric and electronic modulation N/A
Ethyl 4-iodobenzoate 4-I Simple structure; iodine-dominated reactivity (Entry 23)
Ethyl 4-ethoxy-3-iodobenzoate 3-I, 4-OEt Electron-donating OEt group; moderate steric hindrance (Entry 12)
Ethyl 3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoate 3-Cl, 4-(4-Cl-benzyloxy), 5-OEt Bulky substituent; reduced solubility

Research Findings

  • Halogen Reactivity : Iodine in the 4-position (target compound) is more reactive in coupling reactions than chlorine (e.g., Entry 3, ) , but steric effects from adjacent substituents may slow kinetics.
  • This contrasts with electron-withdrawing groups (e.g., -CN in Entry 5, ) , which would deactivate the ring.
  • Synthetic Utility : The target compound’s iodine atom could enable sequential functionalization, as seen in analogous iodobenzoates used in drug discovery .

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